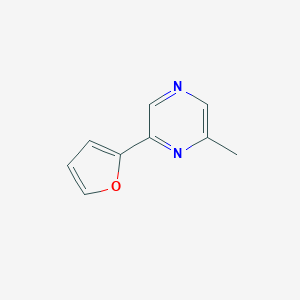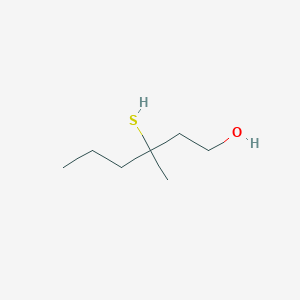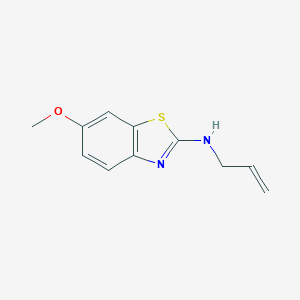
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is also known as MBTH and has a molecular formula of C11H12N2OS.
Mecanismo De Acción
The mechanism of action of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine is not fully understood. However, it is believed to inhibit the growth and proliferation of bacteria and fungi by interfering with their cell wall synthesis and membrane integrity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine has a low toxicity profile and does not exhibit any significant adverse effects on human health. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine in lab experiments is its high potency and specificity towards bacteria and fungi. However, its limited solubility in water and organic solvents can pose a challenge in some experiments.
Direcciones Futuras
There are several potential future directions for the research on 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine. One such direction is the development of new drugs based on this compound for the treatment of bacterial and fungal infections. Another direction is the exploration of its potential applications in agriculture as a natural fungicide. Additionally, its potential use in material science for the development of new materials with antibacterial properties is also an area of interest.
Métodos De Síntesis
The synthesis of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyacetylene to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine in scientific research are vast. One of the main areas of interest is in medicinal chemistry, where this compound has been found to exhibit significant antibacterial and antifungal activity. It has also been shown to possess antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
126322-30-3 |
|---|---|
Nombre del producto |
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine |
Fórmula molecular |
C11H12N2OS |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-3-6-12-11-13-9-5-4-8(14-2)7-10(9)15-11/h3-5,7H,1,6H2,2H3,(H,12,13) |
Clave InChI |
LMVXPZGNZZARQO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC=C |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)NCC=C |
Sinónimos |
2-Benzothiazolamine,6-methoxy-N-2-propenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



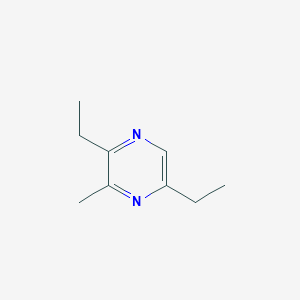

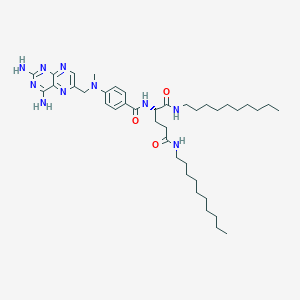
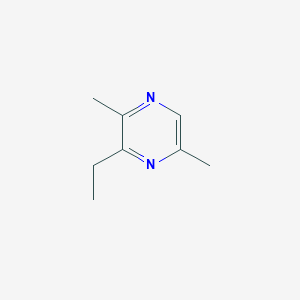

![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
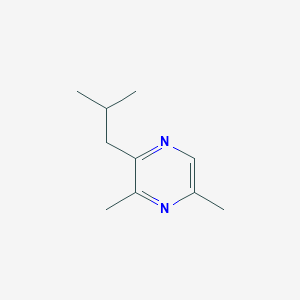
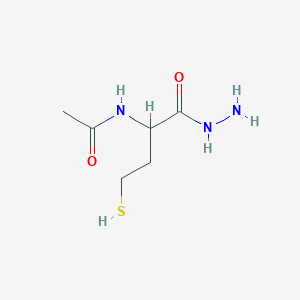
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)
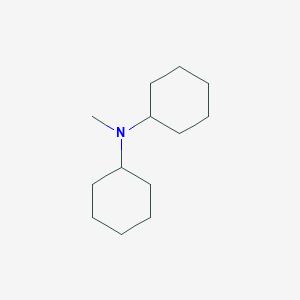
![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)
